molecular formula C20H21NO2 B6248890 2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane CAS No. 2411201-76-6

2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane

Cat. No. B6248890
CAS RN: 2411201-76-6
M. Wt: 307.4
InChI Key:
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Description

2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane, also known as 1,1'-biphenyl-4-carbonyl-7-oxa-2-azaspiro[3.5]nonane, is a novel spirocyclic compound with a unique structure. It was first synthesized by the research group of Professor Shigeki Matsunaga at Tokyo University in 2005. This compound has attracted considerable attention due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 2-{[2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is not fully understood. However, it is believed that the compound binds to certain enzymes involved in the metabolism of spirocyclic compounds, thus inhibiting their activity. This inhibition leads to the accumulation of spirocyclic compounds in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
2-{[2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of certain enzymes involved in the metabolism of spirocyclic compounds, thus leading to increased levels of these compounds in the body. It has also been shown to have anti-inflammatory and antioxidant effects, and to reduce the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane in lab experiments include its high purity and its low cost. Additionally, the compound is relatively easy to synthesize and isolate. On the other hand, its potential toxicity and the difficulty in controlling its concentration in experiments are potential limitations.

Future Directions

Future research on 2-{[2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could explore the potential toxicity of the compound and its potential interactions with other drugs. Finally, further research could focus on the synthesis of novel spirocyclic compounds based on this compound.

Synthesis Methods

The synthesis of 2-{[2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane involves a multi-step process that begins with the reaction of 2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl-4-carbonyl chloride with triethylamine in the presence of a catalytic amount of pyridine. This reaction produces 2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl-4-carbonyl-7-oxa-2-azaspiro[3.5]nonane, which is then isolated as a white solid.

Scientific Research Applications

2-{[2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In the field of organic synthesis, it has been used as a starting material for the synthesis of various spirocyclic compounds. In medicinal chemistry, it has been used as a precursor to synthesize novel spirocyclic compounds with potential therapeutic applications. In biochemistry, it has been used to study the structure and function of enzymes involved in the metabolism of spirocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane' involves the condensation of 1,1'-biphenyl-4-carbaldehyde with 7-oxa-2-azaspiro[3.5]nonane in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "1,1'-biphenyl-4-carbaldehyde", "7-oxa-2-azaspiro[3.5]nonane", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 1,1'-biphenyl-4-carbaldehyde and 7-oxa-2-azaspiro[3.5]nonane in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

2411201-76-6

Product Name

2-{[1,1'-biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane

Molecular Formula

C20H21NO2

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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